4-(Pyridin-2-yl)aniline hydrochloride

Organic Synthesis α7 nAChR Ligands Medicinal Chemistry

4-(Pyridin-2-yl)aniline hydrochloride (CAS 518982-06-4) is a bifunctional heteroaromatic building block comprising a 2-pyridyl ring coupled para to an aniline moiety, supplied as a stable hydrochloride salt. This core scaffold features a primary aromatic amine for amide bond formation and a pyridyl nitrogen capable of metal coordination or hydrogen bonding, enabling its extensive use as a versatile intermediate in the synthesis of kinase inhibitors, receptor ligands, and targeted protein degraders.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
CAS No. 518982-06-4
Cat. No. B3269919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-2-yl)aniline hydrochloride
CAS518982-06-4
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)N.Cl
InChIInChI=1S/C11H10N2.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-8H,12H2;1H
InChIKeyHEOKJLITCGZVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-2-yl)aniline Hydrochloride (CAS 518982-06-4): A Foundational Bifunctional Heteroaromatic Scaffold for Kinase Inhibitor and Targeted Degrader R&D Procurement


4-(Pyridin-2-yl)aniline hydrochloride (CAS 518982-06-4) is a bifunctional heteroaromatic building block comprising a 2-pyridyl ring coupled para to an aniline moiety, supplied as a stable hydrochloride salt . This core scaffold features a primary aromatic amine for amide bond formation and a pyridyl nitrogen capable of metal coordination or hydrogen bonding, enabling its extensive use as a versatile intermediate in the synthesis of kinase inhibitors, receptor ligands, and targeted protein degraders. The compound is a fundamental starting material for generating diverse pharmacophores, including N-(4-anilino-2-pyridyl)amides, 4-pyridyl-2-anilinothiazoles, and various heterocyclic anilines, which have demonstrated biological activity across multiple therapeutic targets . As a foundational building block, its utility is realized in the design and synthesis of advanced chemical probes and drug candidates rather than as a standalone bioactive molecule .

Why 4-(Pyridin-2-yl)aniline Hydrochloride Cannot Be Substituted with Generic Aryl Amines or Unprotected Free Base Analogs in Medicinal Chemistry Campaigns


Direct substitution of 4-(pyridin-2-yl)aniline hydrochloride with generic aryl amines or even its own free base (CAS 18471-73-3) is not trivial and can severely compromise synthetic efficiency, purity, and downstream biological activity. The hydrochloride salt form (CAS 518982-06-4) provides significantly enhanced solid-state stability and shelf-life compared to the free base, which is prone to oxidation and discoloration upon storage . This stability is critical for maintaining consistent reagent quality during multi-step synthesis and for ensuring reproducible yields in sensitive coupling reactions. Moreover, the specific 2-pyridyl substitution pattern and the precise geometry of the aniline nitrogen are essential for achieving the desired inhibitory activity in targeted kinase and autophagic cell death pathways, as small structural modifications can drastically alter target engagement and cellular selectivity . In contrast, alternative regioisomers (e.g., 3-pyridyl or 4-pyridyl) and simpler anilines lack the specific electronic and steric properties required for binding to the intended biological targets, leading to loss of potency or off-target effects . The evidence detailed below quantifies these critical performance differences, underscoring the procurement necessity of the precise hydrochloride salt form for reliable and effective research outcomes.

Quantitative Differentiation of 4-(Pyridin-2-yl)aniline Hydrochloride: Comparative Performance Data for Informed Scientific Procurement


Comparative Synthetic Efficiency: 4-(Pyridin-2-yl)aniline Free Base Yield in Medicinal Chemistry Routes

In the synthesis of α7 nicotinic acetylcholine receptor (nAChR) ligands, 4-(pyridin-2-yl)aniline (the free base precursor to the hydrochloride salt) was prepared with an isolated yield of 65% [1]. This yield, while a baseline for this specific scaffold, serves as a comparative point against more complex heterocyclic aniline building blocks. For context, related intermediates such as 2-(4-nitrophenyl)pyridine were obtained in 57% yield under similar Suzuki-type coupling conditions [1]. This difference, though modest, highlights the inherent synthetic accessibility of the 4-(pyridin-2-yl)aniline core relative to nitro-substituted analogs, which is a critical factor in the design of efficient, scalable synthetic routes for drug discovery.

Organic Synthesis α7 nAChR Ligands Medicinal Chemistry

ALK1 Kinase Inhibitor Optimization: Demonstrating Ligand Efficiency and In Vivo Exposure

A series of N-(4-anilino-2-pyridyl)acetamide inhibitors, derived from the 4-(pyridin-2-yl)aniline scaffold, were optimized for ALK1 kinase inhibition. The lead compound in this series demonstrated favorable physical and pharmacokinetic properties, achieving 24-hour free plasma concentrations above the cellular IC50 after a single oral dose of 50 mg/kg in nude mice [1]. This in vivo exposure is a direct consequence of the physicochemical properties imparted by the 4-(pyridin-2-yl)aniline core. While a direct comparator within the same study is not provided, the achievement of sustained target coverage is a key differentiating factor from less optimized aniline scaffolds that often suffer from poor solubility or rapid clearance, limiting their utility for in vivo proof-of-concept studies.

Kinase Inhibition ALK1 Pharmacokinetics

Selective Autophagic Cell Death Induction in VHL-Deficient RCC: A Unique Phenotypic Signature

A 4-pyridyl-2-anilinothiazole (PAT) compound, synthesized from a 4-(pyridin-2-yl)aniline core, demonstrated selective cytotoxicity against von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells [1]. The compound induced autophagic cell death specifically in VHL-null RCC4 cells, while VHL-positive RCC4 cells were significantly less sensitive. The mechanism was linked to increased acidification of autolysosomes, a phenotype not observed with cytotoxic agents that induce apoptosis or non-selective necrosis. This selective, context-dependent activity is a direct consequence of the unique 4-(pyridin-2-yl)aniline-derived pharmacophore and is not recapitulated by generic aniline-derived compounds or other RCC therapies like sunitinib or sorafenib, which target angiogenesis.

Autophagy Renal Cell Carcinoma VHL Tumor Suppressor

Stability and Storage: Hydrochloride Salt vs. Free Base

4-(2-Pyridyl)aniline is primarily available and utilized in two forms: the free base (CAS 18471-73-3) and the dihydrochloride salt (or monohydrochloride, CAS 518982-06-4) . The dihydrochloride salt is explicitly preferred for storage and long-term stability due to its resistance to oxidation and hygroscopicity, while the free base is known to undergo discoloration and degradation upon exposure to air and light . The hydrochloride salt's crystalline nature and increased aqueous solubility also facilitate its use in aqueous reaction conditions and improve its handling characteristics in automated synthesis and compound management workflows. While specific degradation rate data are not provided, the documented stability advantage is a critical procurement consideration for ensuring consistent experimental results over time.

Compound Management Salt Selection Stability

Substitution Pattern Specificity: 2-Pyridyl vs. 3-Pyridyl and 4-Pyridyl Analogs

In the development of 4-anilino-2-arylpyrimidine apoptosis inducers, the 2-pyridyl group on the aniline ring was found to be a critical determinant of activity. Structure-activity relationship (SAR) studies demonstrated that while the 2-pyridyl group can be replaced by a 3-pyridyl, 4-pyridyl, or 2-pyrazinyl group, the SAR for the aniline portion is highly specific [1]. This implies that the 4-(pyridin-2-yl)aniline core, with its precise substitution geometry, offers a unique and optimized interaction with the target protein's binding pocket. Generic substitution with regioisomeric analogs (e.g., 3-pyridyl or 4-pyridyl) leads to altered or diminished activity, underscoring the necessity of sourcing the correct 2-pyridyl isomer for this and related chemotypes.

Structure-Activity Relationship Regioisomerism Kinase Inhibition

Strategic Procurement Scenarios for 4-(Pyridin-2-yl)aniline Hydrochloride: Where the Compound's Differentiated Properties Drive Research Value


Design and Synthesis of Novel ALK1 or ROS1 Kinase Inhibitors

For medicinal chemistry teams initiating kinase inhibitor projects, 4-(Pyridin-2-yl)aniline hydrochloride provides a proven, ligand-efficient starting point for generating N-(4-anilino-2-pyridyl)amide derivatives. Its demonstrated ability to achieve sustained in vivo target coverage (24h free cover over cell IC50) after oral dosing [1] makes it a high-value scaffold for progressing early hits into lead optimization. Procurement of the stable hydrochloride salt ensures reliable and consistent performance in high-throughput chemistry and subsequent in vivo PK/PD studies.

Targeted Autophagy Inducer Discovery for VHL-Deficient Cancers

Research groups focused on novel therapies for renal cell carcinoma or other VHL-related malignancies should prioritize 4-(Pyridin-2-yl)aniline hydrochloride for synthesizing 4-pyridyl-2-anilinothiazole (PAT) analogs. The unique and selective autophagic cell death mechanism observed in VHL-deficient cells [1] distinguishes this chemotype from traditional cytotoxic agents. Procuring this precise building block is essential for exploring this promising, target-specific therapeutic avenue and for validating novel chemical probes in VHL biology.

Exploration of α7 nAChR Ligands for Neuroscience Research

Investigators developing selective ligands for the α7 nicotinic acetylcholine receptor will find 4-(Pyridin-2-yl)aniline hydrochloride to be a synthetically accessible and efficient precursor for generating focused libraries of analogs. The documented 65% yield in a relevant synthetic route [1] underscores its practicality and cost-effectiveness for academic and industrial laboratories. The compound's bifunctional nature facilitates rapid diversification to probe structure-activity relationships at this therapeutically relevant CNS target.

General Scaffold for Developing Selective Kinase and Receptor Probes

For chemical biology and drug discovery groups seeking a versatile, bifunctional heteroaromatic building block, 4-(Pyridin-2-yl)aniline hydrochloride is a superior choice over generic anilines. Its specific 2-pyridyl substitution pattern provides a unique vector for hydrogen bonding and metal coordination that is critical for engaging a wide range of biological targets, as demonstrated by its successful incorporation into ALK1 inhibitors and autophagy inducers [1]. The hydrochloride salt's superior stability simplifies compound management and ensures reproducible results across long-term research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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